N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS/c15-11-2-1-10(7-12(11)16)8-13(19)18-14(9-17)3-5-20-6-4-14/h1-2,7H,3-6,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBFMCCBUKOTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10F2N2OS
- Molecular Weight : 270.29 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazole ring followed by the introduction of the difluorophenyl group. The final product is usually purified through recrystallization or chromatography techniques.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various acetamide derivatives, including those similar to this compound. For example:
- Study Findings : Compounds with thiazole and difluorophenyl moieties exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been evaluated using in vitro assays:
- MTT Assay : This assay assesses cell viability and proliferation in cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways .
- Cell Lines Tested : Commonly used cell lines include A549 (lung cancer) and HCT116 (colon cancer). The compound showed promising results with a reduction in cell viability at higher concentrations .
Case Studies
- Case Study on Thiazole Derivatives :
-
Molecular Docking Studies :
- Molecular docking simulations have been performed to predict the binding affinity of this compound to various target proteins involved in cancer progression.
- These studies suggest that the compound may interact effectively with targets such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis .
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide is in pharmaceutical research. Its structural characteristics suggest potential activity against various diseases, particularly in the development of novel therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thioamide compounds have shown cytotoxic effects against cancer cell lines, prompting investigations into this compound's efficacy in this area.
Agrochemical Applications
This compound may also find applications in agrochemicals as a potential pesticide or herbicide. The presence of the fluorine atoms can enhance the compound's stability and bioactivity.
Case Study: Herbicidal Activity
Studies on related compounds have demonstrated their effectiveness as herbicides. The unique structure of this compound could provide insights into its potential use in agricultural settings.
Material Science
In material science, this compound can be explored for its properties in creating polymers or as a precursor for synthesizing novel materials. Its thioamide group may contribute to enhanced material characteristics such as thermal stability and mechanical strength.
Data Table: Comparison of Material Properties
| Property | This compound | Similar Compounds |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Variable |
| Solubility | Soluble in organic solvents | Varies |
Q & A
Basic: What are the standard synthetic routes for preparing N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide, and how can reaction conditions be optimized?
The compound can be synthesized via carbodiimide-mediated coupling, a common method for acetamide derivatives. For example, 3,4-difluoroaniline derivatives are condensed with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base. Reaction optimization includes controlling temperature (e.g., 273 K to minimize side reactions) and stoichiometric ratios of reagents . Post-synthesis purification via column chromatography or recrystallization (e.g., from dichloromethane/ethyl acetate mixtures) is critical to isolate high-purity crystals.
Advanced: How do structural features like dihedral angles and hydrogen bonding influence the stability and reactivity of this compound?
Crystallographic studies of analogous compounds (e.g., 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide) reveal that dihedral angles between aromatic rings (e.g., ~66° between 4-bromophenyl and 3,4-difluorophenyl groups) impact molecular packing and conformational flexibility . Intermolecular N–H⋯O hydrogen bonds and weak C–H⋯F interactions stabilize crystal lattices, affecting solubility and melting points. Computational modeling (e.g., density functional theory) can predict how substituents like the cyanothian group alter electronic properties and intermolecular interactions .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : H and C NMR to confirm the acetamide backbone and substituent positions (e.g., fluorine splitting patterns at ~7.0–7.5 ppm for difluorophenyl groups).
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~2200 cm (C≡N stretch from the cyanothian group).
- HPLC/MS : Reverse-phase HPLC with a C18 column and ESI-MS for purity assessment and molecular ion verification.
- X-ray crystallography : For absolute configuration determination, using SHELXL refinement .
Advanced: How can researchers resolve contradictions in biological activity data for structurally similar acetamide derivatives?
Discrepancies in bioactivity data (e.g., varying IC values in enzyme inhibition assays) may arise from differences in substituent electronic effects or assay conditions. For example, fluorinated phenyl groups enhance metabolic stability but may reduce solubility. Systematic SAR studies should:
- Compare logP values (via HPLC) to assess lipophilicity.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate activity in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Basic: What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?
- pH stability : Perform forced degradation studies in buffers (pH 1–13) at 37°C, monitored via HPLC. Acetamide hydrolysis is pH-dependent, with acidic/basic conditions accelerating degradation.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., melting points >400 K for crystalline derivatives ).
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products.
Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- ADME prediction : Tools like SwissADME estimate bioavailability (e.g., %ABS = 100 – (logP + 0.5 × TPSA)), where logP >3 and TPSA <60 Å indicate favorable membrane permeability.
- CYP450 inhibition : Molecular docking (AutoDock Vina) into CYP3A4/2D6 active sites to assess metabolic liability.
- Toxicity profiling : QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity risks .
Basic: How can researchers validate the purity of synthesized batches, and what thresholds are acceptable for in vitro studies?
- Purity thresholds : ≥95% by HPLC (UV detection at 254 nm). Impurities >0.1% require identification via LC-MS.
- Residual solvents : GC-MS to ensure compliance with ICH Q3C guidelines (e.g., dichloromethane <600 ppm).
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What strategies mitigate crystallization challenges for structural analysis of this compound?
- Solvent screening : Test polar/non-polar solvent combinations (e.g., DMSO/water or chloroform/hexane).
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
- High-throughput crystallization : Use robotic platforms (e.g., CrystalFarm) to screen >100 conditions (pH, additives) .
Basic: What safety precautions are essential when handling fluorinated and cyanated compounds like this?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF from fluorine hydrolysis).
- Waste disposal : Neutralize cyanide-containing waste with NaOCl before disposal .
Advanced: How can substituent modifications (e.g., replacing fluorine with chlorine) improve target selectivity in drug discovery?
- Halogen effects : Fluorine’s electronegativity enhances binding to polar residues (e.g., serine/threonine kinases), while chlorine’s larger van der Waals radius improves hydrophobic pocket interactions.
- Isosteric replacements : Replace 3,4-difluorophenyl with 3-chloro-4-fluorophenyl and compare activity via SPR or microscale thermophoresis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
